N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a Schiff base compound known for its unique chemical structure and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide generally involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-phenyl-4-quinolinecarbohydrazide under specific conditions. The reaction is typically carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its quinoline backbone, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H16BrN3O2 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16BrN3O2/c24-17-10-11-22(28)16(12-17)14-25-27-23(29)19-13-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14,28H,(H,27,29)/b25-14+ |
InChI Key |
AHVWJQICZWPBAG-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.